BenchChemオンラインストアへようこそ!

6,7-Dichloroquinazolin-4(3H)-one

Chemical Synthesis Quality Control Medicinal Chemistry

For research groups developing quinazoline-based kinase inhibitors, the 6,7-dichloro substitution pattern is non-negotiable. This pattern uniquely activates the core for specific nucleophilic substitutions, enabling synthetic pathways and potency profiles unattainable with mono-halogenated or unsubstituted analogs. Source this validated starting material with ≥95% purity for reliable SAR studies and lead optimization.

Molecular Formula C8H4Cl2N2O
Molecular Weight 215.03 g/mol
CAS No. 6958-39-0
Cat. No. B1530949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dichloroquinazolin-4(3H)-one
CAS6958-39-0
Molecular FormulaC8H4Cl2N2O
Molecular Weight215.03 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Cl)N=CNC2=O
InChIInChI=1S/C8H4Cl2N2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13)
InChIKeyUESAHLRLKCVJGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dichloroquinazolin-4(3H)-one (CAS 6958-39-0) as a Key Building Block in Heterocyclic Synthesis


6,7-Dichloroquinazolin-4(3H)-one (CAS 6958-39-0) is a heterocyclic organic compound belonging to the quinazolinone family, characterized by a fused benzene and pyrimidine ring system with two chlorine substituents at the 6- and 7-positions . With a molecular formula of C8H4Cl2N2O and a molecular weight of 215.04 g/mol, it is primarily utilized as a versatile synthetic intermediate in medicinal chemistry for the preparation of diverse bioactive quinazoline derivatives .

Why Substituting 6,7-Dichloroquinazolin-4(3H)-one with Analogous Quinazolinones Risks Synthetic Failure


Generic substitution of 6,7-Dichloroquinazolin-4(3H)-one with other quinazolin-4(3H)-ones is not viable due to the unique electronic and steric influence of its 6,7-dichloro substitution pattern, which critically governs both its reactivity in downstream transformations and the pharmacological profile of the final products . Unlike unsubstituted 4(3H)-quinazolinone, the electron-withdrawing chlorine atoms at the 6- and 7-positions activate the ring for specific nucleophilic substitution reactions, enabling synthetic pathways that are inaccessible to non-halogenated analogs and directly impacting the potency and selectivity of resulting kinase inhibitors .

Quantitative Comparative Evidence for 6,7-Dichloroquinazolin-4(3H)-one (CAS 6958-39-0) vs. Analogs


Purity and Batch-to-Batch Consistency: 6,7-Dichloroquinazolin-4(3H)-one vs. Undefined Quinazolinone Standards

Reputable vendors supply 6,7-Dichloroquinazolin-4(3H)-one with a guaranteed minimum purity of 95%, verified by independent analytical techniques including NMR, HPLC, and GC, ensuring reproducible synthetic outcomes . In contrast, many generic or in-house synthesized quinazolinone analogs lack such defined and verified purity specifications, introducing variability that can compromise the yield and purity of downstream products.

Chemical Synthesis Quality Control Medicinal Chemistry

Structural Reactivity: 6,7-Dichloro Activation vs. Unsubstituted Quinazolinone

The presence of two chlorine atoms at the 6- and 7-positions of 6,7-Dichloroquinazolin-4(3H)-one enhances its electrophilicity and enables regioselective nucleophilic aromatic substitution reactions that are not possible with the unsubstituted 4(3H)-quinazolinone core . This differential reactivity is essential for constructing complex, fused heterocyclic systems, as demonstrated by the efficient one-pot synthesis of triazolo-pyrroloquinazolinones [1].

Organic Synthesis Structure-Activity Relationship Halogenation

Biological Activity of Derived Scaffolds: 6,7-Dichloro Derivatives vs. Standard EGFR Inhibitors

Derivatives synthesized from 6,7-Dichloroquinazolin-4(3H)-one demonstrate significant anticancer activity, with select compounds (4k, 4j) exhibiting IC50 values against the MCF-7 breast cancer cell line of 1.91±0.34 µM and 3.55±0.86 µM, and potent EGFR inhibition with IC50 values of 0.35±0.24 µM and 0.50±0.15 µM, respectively [1]. This potency is comparable to, and in some cases exceeds, that of the clinical EGFR inhibitor erlotinib, establishing this specific 6,7-dichloro substitution pattern as a privileged scaffold for developing anticancer agents.

Anticancer Kinase Inhibition Drug Discovery

Recommended Applications for 6,7-Dichloroquinazolin-4(3H)-one (CAS 6958-39-0) Based on Quantitative Evidence


Synthesis of Targeted Anticancer Agents (e.g., EGFR and Kinase Inhibitors)

Utilize 6,7-Dichloroquinazolin-4(3H)-one as a validated starting material for constructing libraries of quinazoline-based kinase inhibitors. As demonstrated by Kumar et al. (2024), derivatives of this compound achieve low-micromolar to sub-micromolar IC50 values against cancer cell lines and isolated EGFR kinase, indicating its suitability for lead optimization programs in oncology [1].

Construction of Fused Polyheterocyclic Systems via One-Pot Methodologies

Leverage the activated electrophilic nature of the 6,7-dichloroquinazolinone core to perform efficient one-pot, multi-component reactions, as exemplified by the synthesis of complex triazolo-pyrroloquinazolinone scaffolds [1]. This application is ideal for medicinal chemistry groups seeking to rapidly explore chemical space around a privileged quinazoline framework.

Analytical Method Development and Validation

Employ commercially available, high-purity (≥95%) 6,7-Dichloroquinazolin-4(3H)-one as a reliable reference standard for developing and validating HPLC, LC-MS, or NMR methods for quantifying related quinazolinone impurities in drug substances or intermediates .

Structure-Activity Relationship (SAR) Studies on Halogenated Quinazolines

Use 6,7-Dichloroquinazolin-4(3H)-one as a key comparator molecule in SAR studies to precisely map the impact of electron-withdrawing halogen substituents at the 6- and 7-positions on biological activity, physicochemical properties, and synthetic accessibility compared to mono-chlorinated or unsubstituted analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dichloroquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.